molecular formula C14H11N5OS B2752941 N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251559-53-1

N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2752941
CAS RN: 1251559-53-1
M. Wt: 297.34
InChI Key: WJCZQZAKCABFTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides and N - (benzo [d]thiazol-2-yl)-2- [phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .


Molecular Structure Analysis

Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms. Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Chemical Reactions Analysis

Thiazoles have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Stem Cell Research

N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as thiazovivin, has shown promise in stem cell research. Thiazovivin is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This improvement is significant for the field of regenerative medicine and offers an alternative to embryonic stem cells, addressing ethical concerns and availability issues (Ries et al., 2013).

Anticancer Activity

A study on 2‐amino‐thiazole‐5‐carboxylic acid phenylamide derivatives, related to this compound, focused on developing anti-tumor drugs. These compounds, inspired by dasatinib's structure, have shown high antiproliferative potency on human leukemia cells and less activity on mammary and colon carcinoma cells (Liu et al., 2011).

Histone Deacetylase Inhibition

This compound derivatives have been explored for their role as histone deacetylase (HDAC) inhibitors. These inhibitors are significant in cancer research, as they can block cancer cell proliferation and induce apoptosis, making them promising candidates for anticancer drugs (Zhou et al., 2008).

Antimicrobial Activity

Derivatives of this compound have been synthesized and tested for their antimicrobial properties. Certain compounds in this category have shown high antimicrobial activity against various microorganism strains, indicating potential in developing new antimicrobial agents (Yurttaş et al., 2016).

Catalysis in Chemical Synthesis

These compounds have also been utilized in catalysis for synthesizing heterobiaryls. They serve as ligands for bimetallic boron-containing heterogeneous catalysts, facilitating reactions in aqueous media and enabling the synthesis of compounds with potential pharmaceutical applications (Bumagin et al., 2019).

Mechanism of Action

While the specific mechanism of action for “N-phenyl-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide” is not mentioned in the search results, thiazole derivatives have been found to have diverse biological activities, acting as potent inhibitors in various biological pathways .

properties

IUPAC Name

N-phenyl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-12(17-10-5-2-1-3-6-10)11-9-21-14(18-11)19-13-15-7-4-8-16-13/h1-9H,(H,17,20)(H,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCZQZAKCABFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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